(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
CAS No.:
Cat. No.: VC18385083
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14BrNO |
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Molecular Weight | 280.16 g/mol |
IUPAC Name | [6-bromo-1-(cyclopropylmethyl)indol-4-yl]methanol |
Standard InChI | InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2 |
Standard InChI Key | JMMIYFVVUNDMJW-UHFFFAOYSA-N |
Canonical SMILES | C1CC1CN2C=CC3=C(C=C(C=C32)Br)CO |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
IUPAC Name and Synonyms
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IUPAC Name: (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
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Synonyms:
Structural Depiction
The compound features:
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A bromine atom at the 6-position of the indole core.
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A cyclopropylmethyl group () attached to the indole nitrogen (1-position).
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A hydroxymethyl group () at the 4-position (Figure 1).
Figure 1: 2D Structure of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
(Representative structure derived from PubChem data .)
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via sequential functionalization of the indole scaffold:
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Indole Core Formation: Friedel-Crafts acylation or cyclization reactions to construct the indole ring .
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Bromination: Electrophilic bromination at the 6-position using or (N-bromosuccinimide) .
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N-Alkylation: Introduction of the cyclopropylmethyl group via alkylation with cyclopropylmethyl bromide or similar reagents .
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Hydroxymethylation: Oxidation of a methyl group or reduction of a carbonyl precursor (e.g., aldehyde) to install the hydroxymethyl moiety .
Key Intermediates
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6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid (CAS: 2279123-19-0): A precursor for hydroxymethylation via ester reduction .
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6-Bromo-1-cyclopropylmethyl-1H-indole-4-carbaldehyde: Intermediate for alcohol formation through catalytic hydrogenation .
Physical and Chemical Properties
Physical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | 1.45 g/cm³ (estimated) | |
Solubility | Low in water; soluble in DMSO, DMF | |
LogP (XLogP3) | 2.5 |
Spectroscopic Data
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NMR: Peaks for cyclopropylmethyl protons (~0.5–1.5 ppm), indole aromatic protons (6.5–8.0 ppm), and hydroxymethyl group (~4.5 ppm) .
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NMR: Signals for brominated carbon (~115 ppm), cyclopropyl carbons (~8–12 ppm), and hydroxymethyl carbon (~60 ppm) .
Chemical Reactivity and Applications
Reactivity
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Bromine Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
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Hydroxymethyl Group: Can be oxidized to a carbonyl or esterified for prodrug design .
Pharmaceutical Intermediate
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Used in synthesizing kinase inhibitors and antibacterial agents via structural derivatization .
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Analogous indole derivatives exhibit anticancer activity (e.g., CDK1 inhibition) .
Material Science
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